molecular formula C20H20N6O3 B15102957 N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1H-indazole-3-carboxamide

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1H-indazole-3-carboxamide

Cat. No.: B15102957
M. Wt: 392.4 g/mol
InChI Key: JHZLIGPWYCLVOR-UHFFFAOYSA-N
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Description

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1H-indazole-3-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core linked to an indazole carboxamide moiety and a 3,4-dimethoxyphenylethyl side chain. The indazole group may enhance binding interactions with biological targets through hydrogen bonding, while the dimethoxyphenyl substituent could influence lipophilicity and pharmacokinetic properties. Structural characterization of such compounds typically employs crystallographic tools like SHELX and WinGX for refinement and visualization .

Properties

Molecular Formula

C20H20N6O3

Molecular Weight

392.4 g/mol

IUPAC Name

N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C20H20N6O3/c1-28-15-9-7-12(11-16(15)29-2)8-10-17-21-20(26-24-17)22-19(27)18-13-5-3-4-6-14(13)23-25-18/h3-7,9,11H,8,10H2,1-2H3,(H,23,25)(H2,21,22,24,26,27)

InChI Key

JHZLIGPWYCLVOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=NNC4=CC=CC=C43)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1H-indazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 3,4-dimethoxyphenethylamine with various reagents to form the desired triazole and indazole rings. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as EDCI.HCl under nitrogen protection .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1H-indazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it has been shown to interact with alpha7-acetylcholine receptors, which are involved in cognitive functions and neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

C08743791 (4,6-dimethyl-N-[3-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,4-triazol-5-yl]pyrimidin-2-amine)
  • Core Structure : 1,2,4-triazole linked to pyrimidine and phenylpyrazole.
  • Key Differences : Replaces the indazole carboxamide with a pyrimidine group and introduces a phenylpyrazole substituent.
  • Implications : Pyrimidine derivatives often target nucleotide-binding domains (e.g., kinases), whereas the absence of a carboxamide may reduce hydrogen-bonding capacity compared to the target compound .
C20209924 (5-methyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2-indolinecarboxamide)
  • Core Structure : 1,2,4-triazole linked to indolinecarboxamide and pyridine.
  • Key Differences : The pyridine ring may enhance solubility, while the indolinecarboxamide provides a rigid bicyclic system distinct from the indazole in the target compound.
  • Implications : Pyridine’s basic nitrogen could influence binding to charged residues in enzyme active sites .
Triazamate (ethyl ((1-((dimethylamino)carbonyl)-3-(1,1-dimethylethyl)-1H-1,2,4-triazol-5-yl)thio)acetate)
  • Core Structure: 1,2,4-triazole with dimethylamino carbonyl and tert-butyl groups.
  • Key Differences : The ester and tert-butyl substituents are characteristic of agrochemicals (e.g., pesticides), contrasting with the pharmaceutical-oriented carboxamide and dimethoxyphenyl in the target compound.
  • Implications : Functional groups dictate application; esters enhance environmental stability in pesticides, while carboxamides favor drug-receptor interactions .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Potential Application
Target Compound 1,2,4-triazole + indazole 3,4-dimethoxyphenylethyl, carboxamide Pharmaceuticals (e.g., kinase inhibitors)
C08743791 1,2,4-triazole + pyrimidine Phenylpyrazole, methyl groups Kinase/modulator research
C20209924 1,2,4-triazole + indoline Pyridine, methyl groups Enzyme-targeted therapies
Triazamate 1,2,4-triazole + thioacetate Dimethylamino carbonyl, tert-butyl Agrochemicals (pesticides)

Key Insights from Structural Variations

  • Indazole vs.
  • Aromatic Substituents : The 3,4-dimethoxyphenyl group may enhance membrane permeability compared to phenyl or pyridine rings, balancing hydrophobicity and solubility.
  • Functional Groups : Carboxamides (target compound) vs. esters (triazamate) highlight divergent applications—pharmaceutical vs. agrochemical—due to differences in stability and interaction profiles .

Methodological Considerations

Structural analysis of these compounds relies on crystallographic software such as SHELX for refinement and WinGX/ORTEP for visualization, ensuring accurate determination of bond lengths, angles, and stereochemistry . Computational tools (e.g., molecular dynamics) further elucidate binding modes and substituent effects .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for indazole/triazole) and methoxy groups (δ ~3.8 ppm). Coupling patterns distinguish substituent positions .
    • 2D NMR (HSQC, HMBC) : Resolve connectivity between the triazole, indazole, and dimethoxyphenethyl groups .
  • IR Spectroscopy : Confirm carbonyl (C=O stretch ~1650–1700 cm⁻¹) and N-H bonds (indazole NH ~3200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ for [M+H]⁺) with <5 ppm error .

Advanced: How can crystallographic software like SHELX be optimized for resolving structural ambiguities in this compound?

Q. Methodological Answer :

  • Data Collection : Use high-resolution (<1.0 Å) X-ray data to minimize noise. Ensure crystal quality by screening cryoprotectants (e.g., glycerol) .
  • Refinement in SHELXL :
    • Apply restraints for disordered methoxy groups and flexible ethyl chains.
    • Use TWIN/BASF commands for handling twinning, common in monoclinic systems (e.g., space group P2₁/c) .
    • Validate with R-factor convergence (<5% discrepancy) and CheckCIF/PLATON .
  • Visualization in ORTEP-3 : Generate thermal ellipsoid plots to assess atomic displacement parameters, highlighting regions of dynamic disorder .

Advanced: How do structural modifications at the triazole ring impact binding affinity to biological targets?

Q. Methodological Answer :

  • Structure-Activity Relationship (SAR) Strategies :
    • Substituent Screening : Replace the 3,4-dimethoxyphenethyl group with halogenated or bulky alkyl chains to assess steric/electronic effects on target engagement .
    • Bioisosteric Replacement : Substitute the triazole with oxadiazole or thiadiazole to modulate hydrogen-bonding capacity .
  • Computational Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with kinase or enzyme targets. Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • In Vitro Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase profiling) to correlate substituent changes with activity .

Advanced: What strategies resolve contradictions in reported biological activity data for similar triazole-indazole derivatives?

Q. Methodological Answer :

  • Data Harmonization :
    • Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
    • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Meta-Analysis :
    • Apply statistical tools (e.g., ANOVA) to identify outliers in published datasets.
    • Reconcile discrepancies via controlled in vivo studies (e.g., murine models for inflammation) .
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate target-specific effects from off-pathway interactions .

Basic: What purification techniques ensure high yield and purity of the final compound?

Q. Methodological Answer :

  • Chromatography :
    • Flash Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc to DCM/MeOH) for intermediate purification .
    • HPLC : Apply reverse-phase C18 columns (ACN/water + 0.1% TFA) for final polishing .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) to remove amorphous impurities. Monitor crystal growth via polarized microscopy .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Q. Methodological Answer :

  • Forced Degradation Studies :
    • Expose the compound to pH extremes (1.2–9.0), heat (40–60°C), and UV light. Analyze degradation products via LC-MS .
  • Metabolic Stability Assays :
    • Incubate with liver microsomes (human/rat) and quantify parent compound loss via UPLC-MS/MS. Identify metabolites (e.g., demethylation of methoxy groups) .
  • Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction, critical for pharmacokinetic modeling .

Advanced: What computational tools predict the compound’s pharmacokinetic and toxicity profiles?

Q. Methodological Answer :

  • ADMET Prediction :
    • Use SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP450 inhibition .
    • Apply ProTox-II for toxicity endpoints (hepatotoxicity, mutagenicity) .
  • QSAR Modeling :
    • Train models on public datasets (ChEMBL) to correlate structural descriptors (e.g., topological polar surface area) with bioavailability .

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